molecular formula C7H11NO3 B12885919 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione CAS No. 54124-14-0

3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione

Cat. No.: B12885919
CAS No.: 54124-14-0
M. Wt: 157.17 g/mol
InChI Key: CPJOTTBQGZWOGN-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione (CAS Registry Number: 54124-14-0) is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This pyrrolidinedione derivative is characterized by a five-membered ring structure containing nitrogen (a pyrrolidine) substituted with carbonyl groups at the 2 and 5 positions, making it a dicarbonylimide . The specific substitutions include a 1-hydroxyethyl group and a methyl group on the ring, which influence its steric and electronic properties, reactivity, and potential for further chemical modification . Key physicochemical properties include a calculated density of approximately 1.201 g/cm³ and a high calculated boiling point of around 344.4°C at 760 mmHg, indicating strong intermolecular interactions . Researchers value this compound as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive dicarbonimide core and a hydroxyl group, makes it a potential precursor for the development of more complex molecules, including various pharmacologically active compounds or specialized polymers . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions. For precise identification, the SMILES notation is CC1C(C(=O)NC1=O)C(C)O and the InChIKey is CPJOTTBQGZWOGN-UHFFFAOYSA-N .

Properties

CAS No.

54124-14-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h3-5,9H,1-2H3,(H,8,10,11)

InChI Key

CPJOTTBQGZWOGN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC1=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine precursor with an appropriate hydroxyethylating agent. One common method is the alkylation of 4-methylpyrrolidine-2,5-dione with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Transdermal Drug Delivery Systems

One of the most significant applications of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione is as a transdermal penetration enhancer . The compound has been shown to facilitate the absorption of various drugs through the skin, improving their bioavailability and therapeutic efficacy.

Case Study: Efficacy in Drug Formulations

A study demonstrated that formulations incorporating this compound significantly improved the transdermal absorption rates of anti-diabetic agents like insulin and anti-inflammatory drugs. The study indicated a marked increase in plasma concentrations when these drugs were administered with the enhancer compared to control formulations without it .

Anticancer Properties

Research has indicated that derivatives of pyrrolidinedione can inhibit specific enzymes associated with cancer progression. For instance, compounds similar to 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.

Case Study: Tumor Growth Inhibition

In preclinical models, treatment with pyrrolidinedione derivatives resulted in reduced tumor growth rates in various cancer types, including breast and colon cancers. The data showed that mice treated with these compounds exhibited significantly lower tumor volumes compared to control groups .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione and its analogs. These compounds have demonstrated effectiveness against resistant bacterial strains.

Case Study: In Vitro Activity Against Resistant Strains

A recent investigation reported that certain pyrrolidinedione derivatives exhibited potent activity against both wild-type and fosfomycin-resistant strains of MurA (an essential enzyme in bacterial cell wall biosynthesis), with IC50 values comparable to established antibiotics .

Synthesis and Chemical Development

The synthesis of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione has been optimized through various methodologies aimed at improving yield and purity. These advancements are crucial for scaling up production for pharmaceutical applications.

Recent Advances

Recent literature has discussed novel synthetic pathways that enhance the efficiency of producing this compound while minimizing environmental impact . These methods include greener solvents and catalytic processes that align with sustainable chemistry principles.

Data Tables

Application AreaMechanismKey Findings
Transdermal Drug DeliveryEnhances skin permeabilityImproved absorption rates for insulin and anti-inflammatories
Anticancer PropertiesIDO1 inhibitionReduced tumor growth in preclinical models
Antimicrobial ActivityDisruption of cell wall synthesisEffective against resistant bacterial strains
Synthesis OptimizationGreener synthetic methodsEnhanced yield and reduced environmental impact

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidinedione Derivatives

3-(1-Methoxyethyl)-4-methyl-2,5-pyrrolidinedione (CAS 58467-32-6)
  • Structure : Differs by a methoxyethyl (-CH(OCH₃)CH₃) group at position 3 instead of hydroxyethyl.
  • Properties : The methoxy group reduces polarity compared to the hydroxyethyl analog, likely decreasing water solubility but increasing lipophilicity. This may affect pharmacokinetics, such as membrane permeability and metabolic stability.
3-Ethyl-3-methyl-2,5-pyrrolidinedione
  • Structure : Features ethyl (-CH₂CH₃) and methyl (-CH₃) groups at position 3.
  • Metabolism : Metabolized into 3-(1-hydroxyethyl)-4-methyl-2,5-pyrrolidinedione, which retains anticonvulsant activity. The parent compound’s ethyl group enhances metabolic stability but reduces solubility compared to its metabolite .
  • Pharmacology : Exhibits calcium T-channel blocking activity, with superior efficacy and safety over trimethadione. The hydroxyethyl metabolite likely contributes to prolonged therapeutic effects .
1-(4-Ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione
  • Structure: Contains an ethoxyphenyl (-C₆H₄-OCH₂CH₃) and a methylcyclohexylamino group.
  • However, the absence of a hydroxyethyl group may limit solubility in aqueous environments .
  • Activity : Structural complexity suggests diverse biological targets, though specific anticonvulsant data are lacking.

Functional Group Impact on Physicochemical and Pharmacological Properties

Compound Name Substituent (Position 3) Water Solubility Key Pharmacological Activity Notable Features
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione -CH(OH)CH₃ High Calcium T-channel blockade Metabolite of 3-ethyl-3-methyl analog; improved safety
3-(1-Methoxyethyl)-4-methyl-2,5-pyrrolidinedione -CH(OCH₃)CH₃ Moderate Not reported Increased lipophilicity
3-Ethyl-3-methyl-2,5-pyrrolidinedione -CH₂CH₃ and -CH₃ Low Calcium T-channel blockade Prodrug metabolized to hydroxyethyl form
1-(4-Ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]-2,5-pyrrolidinedione Complex aromatic/cyclic Low Undetermined High molecular weight (330.42 g/mol)

Comparison with Non-Pyrrolidinedione Analogs

HMME (Hematoporphyrin Monomethyl Ether)
  • Structure : A porphyrin-based photosensitizer with hydroxyethyl and methoxyethyl isomers.
  • Properties : Shares absorption peaks (400–635 nm) and singlet oxygen quantum yield (comparable to protoporphyrin IX) with pyrrolidinediones. However, its porphyrin core enables photodynamic therapy applications, unlike the anticonvulsant pyrrolidinediones .
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
  • Structure : Oxadiazole-thione core with pyrimidinylthio and methyl groups.

Key Research Findings

  • Metabolic Activation : The hydroxyethyl group in 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione is critical for anticonvulsant efficacy, as evidenced by its role as an active metabolite of 3-ethyl-3-methyl-2,5-pyrrolidinedione .
  • Solubility-Activity Relationship : Polar substituents (e.g., hydroxyethyl) enhance aqueous solubility and bioavailability, whereas lipophilic groups (e.g., methoxyethyl) may improve blood-brain barrier penetration .
  • Structural Complexity : Bulky substituents (e.g., ethoxyphenyl) in pyrrolidinediones introduce challenges in synthesis and pharmacokinetics but may expand therapeutic applications .

Biological Activity

3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyethyl group, which enhances its solubility in polar solvents, thereby influencing its biological interactions and applications.

Chemical Structure and Properties

The chemical structure of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione can be depicted as follows:

C7H11NO3\text{C}_7\text{H}_{11}\text{N}\text{O}_3

This structure includes a pyrrolidine ring with a hydroxyethyl substituent and a methyl group, contributing to its unique properties and biological activity.

Physical Properties

PropertyValue
Molecular Weight155.17 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified

Anticancer Properties

Research indicates that derivatives of pyrrolidinediones, including 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione, exhibit varying degrees of anticancer activity. For instance, studies have shown that certain pyrrolidinedione derivatives can inhibit tumor growth in various cancer models. A notable study demonstrated that specific pyrrolidinedione compounds acted as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression through immune modulation .

The biological activity of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione may be attributed to several mechanisms:

  • PPARγ Modulation : Similar compounds have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to cell proliferation and apoptosis .
  • Reactive Oxygen Species (ROS) Production : The compound may induce ROS production, leading to oxidative stress in cancer cells and promoting apoptosis .
  • Inhibition of Key Enzymes : The inhibition of IDO1 is particularly significant as it disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection .

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione demonstrated cytotoxic effects at micromolar concentrations. The compound's ability to modulate PPARγ and induce apoptosis was highlighted as a potential therapeutic avenue for cancer treatment .
  • Animal Models : In vivo experiments using mouse models showed that treatment with pyrrolidinedione derivatives resulted in reduced tumor sizes compared to control groups. These studies suggest a promising role for this compound in cancer therapy .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione compared to other related compounds, the following table summarizes their IC50 values against various targets:

CompoundTargetIC50 (µM)
3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedioneIDO1TBD
Pyrrolidine derivative AMurA5
Pyrrolidine derivative BPPARγTBD

Note: TBD indicates that the value is yet to be determined in current studies.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione?

The synthesis of this compound often involves silyl-protected intermediates and thermal elimination reactions. For example, analogous pyrrolidinediones have been synthesized by generating α-methyl-substituted furan precursors (e.g., 3-(1-hydroxyethyl)-2-[(trimethylsilyl)methyl]furan) via silylation, followed by oxidation and cyclization . Key steps include:

  • Silylation : Protecting reactive hydroxyl groups with trimethylsilyl (TMS) groups to stabilize intermediates.
  • Thermal elimination : Heating silylated precursors to form reactive intermediates like o-quinodimethanes.
  • Cyclization : Intramolecular reactions to form the pyrrolidinedione core.

Q. What characterization techniques are essential for confirming the structure of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can identify substituents (e.g., hydroxyethyl and methyl groups) and confirm stereochemistry. For example, the hydroxyethyl group would show distinct splitting patterns in the δ 3.5–4.5 ppm range .
  • X-ray crystallography : Single-crystal studies resolve bond angles and spatial arrangement, critical for distinguishing stereoisomers .
  • Melting point analysis : Reported melting points (e.g., 159–160°C for analogous compounds) help verify purity .

Advanced Research Questions

Q. How do substituents influence the dimerization kinetics of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione?

Substituents like the hydroxyethyl group can sterically hinder dimerization or alter electronic effects. Studies on similar α-methyl-substituted furans show that bulky groups reduce dimerization rates by limiting π-orbital overlap. For example, substituents at the 3-position (e.g., hydroxyethyl) may favor [4+4] cycloadducts over [4+2] products under specific thermal conditions . Experimental validation involves:

  • Kinetic studies : Monitoring reaction progress via HPLC or UV-Vis spectroscopy.
  • Computational modeling : DFT calculations to predict transition-state energies.

Q. What methodological challenges arise in distinguishing stereoisomers of this compound, and how can they be resolved?

Stereoisomerism at the hydroxyethyl group (R/S configuration) requires advanced techniques:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Circular dichroism (CD) : Detects optical activity differences in enantiomers.
  • Vibrational spectroscopy : IR or Raman to identify hydrogen-bonding patterns unique to each isomer .

Q. How can researchers reconcile contradictions in reported biological activities of pyrrolidinedione derivatives?

Discrepancies in bioactivity (e.g., anticancer effects) may stem from assay variability or structural nuances. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 4-methyl vs. 4-fluorophenyl derivatives) to identify critical functional groups .
  • Metabolic profiling : Assess stability under physiological conditions to rule out false negatives due to rapid degradation .

Q. What advanced computational methods are suitable for predicting the reactivity of 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione?

  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites).
  • Docking studies : Predict binding affinities using software like AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

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